molecular formula C7H9BrF2N2O B2794488 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol CAS No. 1946813-37-1

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B2794488
CAS No.: 1946813-37-1
M. Wt: 255.063
InChI Key: FQFQTZYDLIXHSN-UHFFFAOYSA-N
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Description

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromo group, a difluoromethyl group, and a methyl group attached to the pyrazole ring, along with an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-(difluoromethyl)-5-methylpyrazole with ethylene oxide under basic conditions to introduce the ethanol group. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets. Additionally, the bromo group can participate in halogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a difluoromethyl group and a bromo group on the pyrazole ring enhances its reactivity and potential for forming diverse derivatives. Additionally, the ethanol moiety provides a handle for further functionalization, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2N2O/c1-4-5(8)6(7(9)10)11-12(4)2-3-13/h7,13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFQTZYDLIXHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCO)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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